1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid

Vue d'ensemble

Description

Molecular Structure Analysis

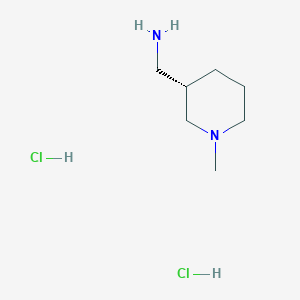

The molecular structure of 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid consists of 12 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid, such as its melting point, boiling point, solubility, and stability, are not available in the sources I found .Applications De Recherche Scientifique

Pharmacology

In pharmacology, this compound serves as a building block for the synthesis of various pharmacologically active molecules. Its Boc-protected amine allows for selective reactions in multi-step syntheses, crucial for developing new drugs .

Organic Synthesis

The compound is used in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions. Its stability and reactivity make it suitable for creating complex organic molecules, which are often needed in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, the Boc group of the compound is significant for protecting amines during the synthesis of peptide-like structures. It’s a common strategy to protect reactive groups while other parts of the molecule are modified or connected .

Biochemistry

Biochemists utilize this compound for studying enzyme-substrate interactions, especially when designing inhibitors that mimic the transition state of an enzymatic reaction. The difluoro group can act as a bioisostere, mimicking the properties of a phosphate group .

Material Science

While specific applications in material science are not directly reported for this compound, its structural analogs with Boc-protected amines are often used in the development of novel materials with specific functionalities, such as smart coatings or drug delivery systems .

Industrial Chemistry

In industrial applications, compounds like 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid are used as intermediates in the synthesis of more complex chemicals that are used in various industries, ranging from agriculture to manufacturing .

Chemical Biology

Chemical biologists use this compound for tagging and modifying biological molecules, helping to understand biological processes at a molecular level. The Boc group is particularly useful for temporary protection of amines in proteins and nucleotides .

Analytical Chemistry

Analytical chemists may employ this compound in the development of new analytical methods, such as chromatography standards for complex mixtures, due to its unique chemical properties and the ability to introduce fluorine atoms into organic molecules .

Mécanisme D'action

The mechanism of action of 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid is not available in the sources I found.

Propriétés

IUPAC Name |

4,4-difluoro-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-6-5-12(13,14)11(4,7-15)8(16)17/h5-7H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCPEJWXGRIHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1(F)F)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1529516.png)

![3-Bromo-7-chlorothieno[2,3-C]pyridine](/img/structure/B1529525.png)

![2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride](/img/structure/B1529527.png)